Predicted Lipophilicity Shift: Isopentylamino vs. Hydroxypropylamino Analog
The isopentylamino substituent of CAS 1030610-81-1 is a fully hydrocarbon, non-polar side chain, contrasting with the terminal hydroxyl group present in the closest commercially listed comparator, 4-((5-chloro-2-methylphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1025763-43-2). Computational estimation using the XLogP3 algorithm (PubChem) yields a predicted logP of approximately 2.8 for CAS 1030610-81-1 and approximately 1.4 for the hydroxypropyl analog, representing a >10-fold difference in calculated octanol-water partition coefficient [1]. In the context of autotaxin and SEC inhibitor SAR, where lipophilic efficiency (LipE) and membrane permeability are critical optimization parameters, an increase of 1.4 logP units is expected to enhance passive membrane permeability by approximately 1–2 orders of magnitude while potentially reducing aqueous solubility by a comparable factor [2]. This differential has direct consequences for cell-based assay performance and in vivo pharmacokinetic profiling where consistent intracellular exposure is required.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~2.8 (estimated from structure) |
| Comparator Or Baseline | 4-((5-Chloro-2-methylphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1025763-43-2), XLogP3 ~1.4 |
| Quantified Difference | Δ XLogP3 ≈ +1.4 (>10-fold increase in partition coefficient) |
| Conditions | PubChem XLogP3 computational prediction algorithm; no experimental logP/logD data available for either compound |
Why This Matters
A >10-fold difference in predicted lipophilicity directly impacts passive membrane permeability and aqueous solubility, two parameters that govern intracellular target engagement in cell-based transcriptional assays and oral bioavailability in preclinical models.
- [1] PubChem. (n.d.). XLogP3 Prediction Algorithm – Documentation. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
